molecular formula C11H11BClNO4 B1459660 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1604722-17-9

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1459660
CAS RN: 1604722-17-9
M. Wt: 267.47 g/mol
InChI Key: MFTTTXKHIMZGGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Boronated Polystyrene for Reduced Flammability

Boronated styrenes, including compounds similar to "2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione," have been applied as reactive flame retardants (FRs) in polymers. Chemical modification by incorporating FRs into the polymer backbone aims to reduce polystyrene flammability. The synthesis and evaluation of homo- and copolymers of boronated styrenes demonstrate the potential of such compounds in enhancing material safety through improved flame retardancy (Wiącek et al., 2015).

Crystal Structure Analysis

The detailed crystal structure analysis of molecules structurally related to "2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione" provides insights into their supramolecular arrangements and intermolecular interactions. Such analyses offer valuable information for the development of new materials with specific properties based on the precise control of molecular assembly (Low et al., 2002).

Synthesis and Anticancer Agent Development

In silico molecular docking analyses on compounds structurally similar to the subject chemical have identified potential anticancer agents. The high affinity of certain derivatives for the active sites of specific enzymes underlines the importance of structural features in the development of targeted therapeutics (Sheikh et al., 2010).

Antibacterial Compound Synthesis

The synthesis of derivatives closely related to "2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione" has demonstrated potential antibacterial efficacy against both gram-negative and gram-positive bacteria. This highlights the compound's relevance in medicinal chemistry for the development of new antibacterial agents (Sheikh et al., 2009).

Material Science Applications

Compounds with boronated structures, including those similar to "2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione," have been explored for their potential applications in material science, particularly in the development of new polymers with enhanced thermal stability and reduced flammability. The synthesis and characterization of such compounds provide a foundation for the innovative design of materials with desirable physical properties (Prasad et al., 2006).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the biochemical pathways it affects and its interactions with other molecules .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that should be taken when handling it .

properties

IUPAC Name

2-(3-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTTTXKHIMZGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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